Cas no 1807267-93-1 (Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate)

Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate
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- インチ: 1S/C12H10ClF2NO3/c1-2-18-11(17)9-3-8(6-16)10(19-12(14)15)4-7(9)5-13/h3-4,12H,2,5H2,1H3
- InChIKey: ZNSGDSFLQGRJPK-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C(C#N)=CC=1C(=O)OCC)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 358
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 59.3
Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015017026-250mg |
Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate |
1807267-93-1 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
Alichem | A015017026-500mg |
Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate |
1807267-93-1 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015017026-1g |
Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate |
1807267-93-1 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoateに関する追加情報
Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate: A Comprehensive Overview
Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate, with the CAS number 1807267-93-1, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound is a benzoate ester with a substituted benzene ring, featuring a chloromethyl group at position 2, a cyano group at position 5, and a difluoromethoxy group at position 4. The combination of these substituents imparts distinctive electronic and steric effects, making it a valuable molecule in various chemical and pharmaceutical research contexts.
The synthesis of Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate typically involves multi-step organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and esterifications. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
One of the most notable applications of this compound is in the field of materials science. The presence of electron-withdrawing groups like the cyano and difluoromethoxy substituents enhances the compound's ability to participate in polymerization reactions. Studies have shown that incorporating Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate into polymer matrices can significantly improve mechanical properties such as tensile strength and thermal stability. This makes it a promising candidate for use in high-performance plastics and composites.
In the pharmaceutical industry, this compound has been investigated as a potential lead molecule for drug development. Its structure provides multiple sites for functionalization, allowing researchers to explore its potential as an anti-inflammatory agent or an antimicrobial compound. Recent studies have focused on modifying the substituents to enhance bioavailability and reduce toxicity, paving the way for future clinical applications.
The environmental impact of Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate has also been a topic of interest. Researchers have conducted toxicity assessments to evaluate its potential effects on aquatic life and soil microorganisms. Initial findings suggest that while the compound exhibits moderate toxicity under laboratory conditions, its persistence in the environment is relatively low due to rapid degradation under UV light and microbial action.
From an analytical chemistry perspective, the characterization of this compound has benefited from advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided detailed insights into its molecular structure and purity, ensuring accurate identification and quality control during production.
In conclusion, Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate (CAS No: 1807267-93-1) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new uses and optimize its synthesis, this compound is poised to play an increasingly important role in advancing modern chemistry.
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